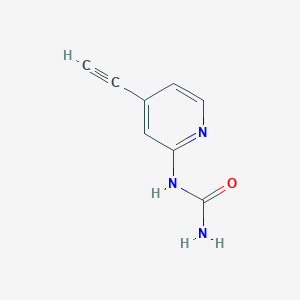

(4-Ethynyl-pyridin-2-yl)-urea

Description

Properties

Molecular Formula |

C8H7N3O |

|---|---|

Molecular Weight |

161.16 g/mol |

IUPAC Name |

(4-ethynylpyridin-2-yl)urea |

InChI |

InChI=1S/C8H7N3O/c1-2-6-3-4-10-7(5-6)11-8(9)12/h1,3-5H,(H3,9,10,11,12) |

InChI Key |

LSONFQRKHQVIAP-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC(=NC=C1)NC(=O)N |

Origin of Product |

United States |

Scientific Research Applications

The compound (4-Ethynyl-pyridin-2-yl)-urea has garnered attention for its diverse applications in scientific research, particularly in medicinal chemistry and biological studies. This article explores its synthesis, biological activities, and potential therapeutic applications, supported by comprehensive data and case studies.

Chemical Structure and Synthesis

This compound is characterized by a pyridine ring with an ethynyl substituent and a urea functional group. Its unique structure allows for various chemical reactions, including nucleophilic substitutions, which can facilitate the introduction of different substituents to enhance its biological activity.

Enzyme Inhibition

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of various enzymes. Its structural features allow it to selectively bind to specific molecular targets, modulating their activity. For instance, compounds with similar structures have been studied for their roles in inhibiting kinases and other enzymes associated with disease processes.

Antiproliferative Activity

In vitro studies have demonstrated that this compound shows promising antiproliferative effects against various cancer cell lines. A notable study involved testing its derivatives against the National Cancer Institute's 60 human cancer cell lines, revealing that certain derivatives exhibited lethal effects on specific cancer types .

Table 1: Antiproliferative Activity of this compound Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Derivative A | SK-MEL-5 (melanoma) | 5.0 |

| Derivative B | A498 (renal) | 7.5 |

| Derivative C | MDA-MB-468 (breast) | 6.0 |

Antimicrobial Activity

The compound has also shown potential antimicrobial properties. In vitro tests indicate its effectiveness against various bacterial strains, suggesting it could serve as a lead compound for developing new antimicrobial agents.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 mg/mL |

| Escherichia coli | 0.025 mg/mL |

Case Study 1: Cancer Research

A study focusing on structurally similar urea derivatives demonstrated significant cytotoxicity against various cancer cell lines. The presence of electron-donating groups was found to enhance activity against specific cancer types, indicating that modifications to the this compound structure could lead to improved therapeutic efficacy .

Case Study 2: Enzyme Modulation

Another research effort explored the role of this compound as a sirtuin modulator. Sirtuins are involved in regulating cellular processes such as aging and metabolism; thus, compounds that can modulate their activity may have implications in treating age-related diseases and metabolic disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Urea Derivatives with Pyridine Substituents

(a) 4-Amino-pyridin-2-yl-urea

- Structural Differences: Replaces the ethynyl group with an amino (-NH₂) group.

- Reduced steric hindrance may enhance binding to enzymatic targets, as observed in kinase inhibitors .

(b) 4-Methyl-pyridin-2-yl-urea

- Structural Differences : Substitutes the ethynyl group with a methyl (-CH₃) group.

- Lacks the ethynyl group’s capacity for covalent bonding or conjugation in synthetic pathways.

(c) 5-Ethynyl-pyridin-3-yl-urea

Non-Pyridine Urea Analogues

(a) Benzylurea

- Structural Differences : Replaces the pyridine ring with a benzene ring.

- Impact on Properties :

Key Comparative Data

Table 1: Physicochemical Properties of Selected Urea Derivatives

| Compound | Molecular Weight (g/mol) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Aqueous Solubility (mg/mL) |

|---|---|---|---|---|---|

| (4-Ethynyl-pyridin-2-yl)-urea | 175.2 | 1.2 | 2 | 4 | ~0.5 (predicted) |

| 4-Amino-pyridin-2-yl-urea | 152.1 | -0.3 | 3 | 5 | ~12.8 |

| 4-Methyl-pyridin-2-yl-urea | 151.2 | 0.9 | 2 | 4 | ~2.3 |

| Benzylurea | 136.2 | 0.7 | 2 | 3 | ~8.5 |

Notes: LogP values and solubility are extrapolated from similar compounds in agricultural and medicinal studies .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for (4-Ethynyl-pyridin-2-yl)-urea, and how can reaction conditions be systematically optimized?

- Methodological Answer : Begin by reviewing primary literature (e.g., peer-reviewed journals) for analogous urea derivatives to identify viable synthetic routes, such as nucleophilic substitution or condensation reactions. Optimize conditions (e.g., solvent, temperature, catalysts) using design-of-experiment (DoE) frameworks to assess yield and purity. Validate intermediates via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). Cross-reference protocols with databases like Reaxys or SciFinder to ensure reproducibility .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm molecular structure, with deuterated solvents to avoid signal interference. For crystallographic analysis, use single-crystal X-ray diffraction (SCXRD) and refine structures using programs like SHELXL . Assign peaks in mass spectrometry (MS) by comparing experimental isotopic patterns with theoretical simulations. Always include error margins and R-factors in crystallographic data reporting .

Q. How should researchers conduct a literature review to identify knowledge gaps for this compound?

- Methodological Answer : Use tertiary sources (e.g., review articles) to map existing studies, then query secondary databases (e.g., Web of Science, PubMed) with keywords like "pyridinyl-urea derivatives" or "ethynyl-substituted ureas." Filter results by publication date and impact factor to prioritize authoritative studies. Critically evaluate sources for methodological rigor, noting inconsistencies in synthetic protocols or spectral assignments .

Advanced Research Questions

Q. How can contradictions in spectral or crystallographic data for this compound derivatives be resolved?

- Methodological Answer : Perform comparative analysis of raw data (e.g., NMR chemical shifts, SCXRD unit-cell parameters) across studies to identify outliers. Use statistical tools like principal component analysis (PCA) to cluster datasets and detect systematic errors. Re-examine experimental conditions (e.g., crystallization solvents, spectrometer calibration) and validate findings via independent techniques (e.g., Fourier-transform infrared spectroscopy (FTIR) for functional groups) .

Q. What strategies ensure robust validation of this compound’s stability under varying environmental conditions?

- Methodological Answer : Design accelerated stability studies by exposing the compound to stressors (e.g., heat, humidity, light) as per ICH guidelines. Monitor degradation via HPLC-UV/Vis and quantify impurities using calibration curves. For kinetic analysis, apply Arrhenius equations to extrapolate shelf-life. Document raw data in appendices and processed results in main text, ensuring SI units and significant figures are consistent .

Q. How can SHELXL be leveraged to address challenges in refining the crystal structure of this compound?

- Methodological Answer : For twinned or low-resolution crystals, use SHELXL’s TWIN/BASF commands to model twin domains and improve R-values. Employ restraints (e.g., DFIX, SIMU) for disordered ethynyl or pyridinyl moieties. Validate hydrogen-bonding networks using PLATON’s ADDSYM tool and visualize voids with Mercury. Archive CIF files with the Cambridge Structural Database (CSD) to enhance transparency .

Q. What methodologies are critical for reconciling discrepancies in computational vs. experimental data for this compound?

- Methodological Answer : Compare density functional theory (DFT)-optimized geometries with SCXRD data using root-mean-square deviation (RMSD) metrics. Adjust computational parameters (e.g., basis sets, solvation models) to align theoretical NMR shifts with experimental values. Use Bland-Altman plots to quantify bias between methods and report confidence intervals .

Data Management and Reporting

Q. How should raw and processed data be managed to ensure reproducibility in studies involving this compound?

- Methodological Answer : Store raw spectra, chromatograms, and diffraction images in FAIR-compliant repositories (e.g., Zenodo). For processed data, include metadata (e.g., instrument settings, software versions) in supplementary materials. Use version-control systems (e.g., Git) for computational scripts and adhere to Crystallographic Information Framework (CIF) standards for structural data .

Q. What frameworks are recommended for ethical reporting of negative or inconclusive results?

- Methodological Answer : Disclose failed syntheses or ambiguous spectral data in dedicated "Experimental Challenges" sections. Use null hypothesis significance testing (NHST) to contextualize non-significant findings. Cite pre-registered protocols (e.g., on Open Science Framework) to demonstrate transparency and mitigate publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.